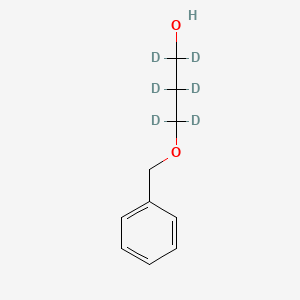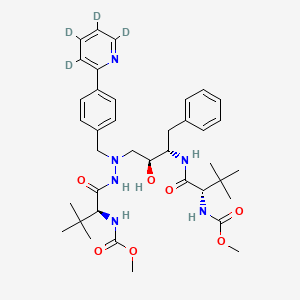
Atazanavir-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atazanavir-d4 is a deuterated form of atazanavir, an antiretroviral medication used to treat HIV/AIDS. Atazanavir is a protease inhibitor that works by blocking the action of HIV protease, an enzyme that the virus needs to multiply. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of atazanavir.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Atazanavir-d4 involves the incorporation of deuterium atoms into the atazanavir molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the use of deuterated methanol (CD3OD) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Atazanavir-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated and keto metabolites.
Reduction: Reduction reactions can convert keto groups back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, keto, and substituted derivatives of this compound.
科学的研究の応用
Atazanavir-d4 is widely used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of atazanavir in the body.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of atazanavir.
Drug Interaction Studies: Understanding how atazanavir interacts with other drugs and its impact on drug metabolism.
Biological Research: Exploring the effects of atazanavir on HIV replication and its potential use in combination therapies.
Industrial Applications: Used in the development of new formulations and delivery systems for atazanavir.
作用機序
Atazanavir-d4 exerts its effects by binding to the active site of HIV protease, an enzyme essential for the maturation of infectious viral particles. By inhibiting this enzyme, this compound prevents the cleavage of viral polyproteins, resulting in the formation of immature and non-infectious viral particles. This inhibition disrupts the viral life cycle and reduces the viral load in the body.
類似化合物との比較
Atazanavir-d4 is compared with other protease inhibitors such as darunavir and ritonavir. While all these compounds inhibit HIV protease, this compound has unique properties due to the presence of deuterium atoms. These properties include:
Improved Metabolic Stability: Deuterium atoms can enhance the metabolic stability of the compound, leading to a longer half-life.
Reduced Toxicity: The deuterated form may exhibit reduced toxicity compared to its non-deuterated counterpart.
Enhanced Pharmacokinetics: Deuterium substitution can improve the pharmacokinetic profile of the compound.
List of Similar Compounds
- Darunavir
- Ritonavir
- Lopinavir
- Saquinavir
This compound stands out due to its unique deuterium substitution, which offers potential advantages in terms of stability, toxicity, and pharmacokinetics.
特性
分子式 |
C38H52N6O7 |
|---|---|
分子量 |
708.9 g/mol |
IUPAC名 |
methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(3,4,5,6-tetradeuteriopyridin-2-yl)phenyl]methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i12D,13D,16D,21D |
InChIキー |
AXRYRYVKAWYZBR-PWYFUCSWSA-N |
異性体SMILES |
[2H]C1=C(C(=NC(=C1[2H])C2=CC=C(C=C2)CN(C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)[2H])[2H] |
正規SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[6-O-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-3-methoxy-benzaldehyde](/img/structure/B13446711.png)
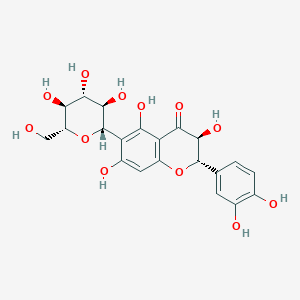
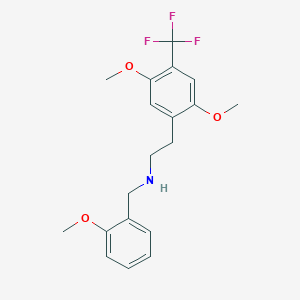

![1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol (N-Hydroxycarvedilol)](/img/structure/B13446744.png)
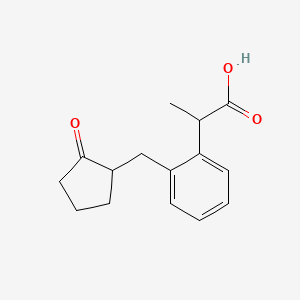
![2-(2-Ethoxyethoxy)ethyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13446760.png)
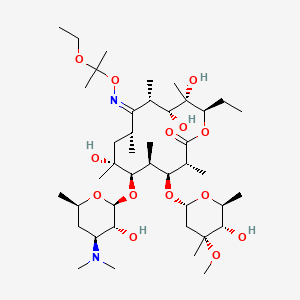
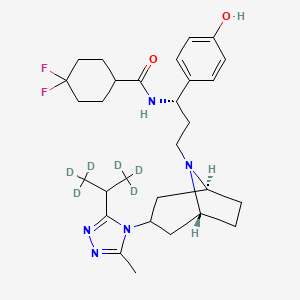
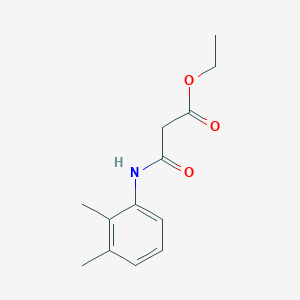
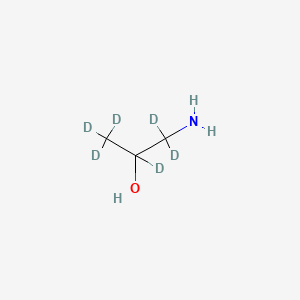

![3-(3-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13446790.png)
